- A study of the synthesis of benzo[d]thiazolone-6-carboxylic acid, Jiefangjun Yaoxue Xuebao, 2011, 27(3), 197-198

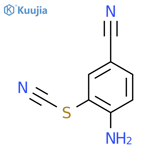

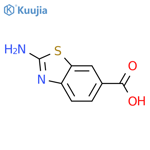

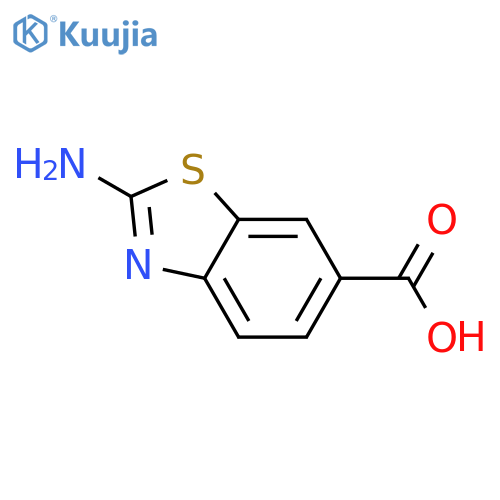

Cas no 93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid)

93-85-6 structure

Produktname:2-amino-1,3-benzothiazole-6-carboxylic acid

2-amino-1,3-benzothiazole-6-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Aminobenzo[d]thiazole-6-carboxylic acid

- 2-Amino-1,3-benzothiazole-6-carboxylic acid

- 2-Amino-benzothiazole-6-carboxylic acidhydrochloride

- 2-AMINO-1,3-BENZOTHIAZOLE-6-CARBOXYLIC ACID HYDROCHLORIDE

- 2-Amino-6-benzothiazolecarboxylic acid

- 2-AMINO-BENZOTHIAZOLE-6-CARBOXYLIC ACID

- 2-Aminobenzothiazole-6-carboxylic acid

- 6-Benzothiazolecarboxylic acid, 2-amino-

- ZEAKWWWXCZMODH-UHFFFAOYSA-N

- NSC39119

- zlchem 188

- Oprea1_320657

- Oprea1_294753

- CBDivE_005564

- KSC487A1L

- 2-Amino-6-carboxybenzothiazole

- ZLB0179

- E

- 2-Amino-6-benzothiazolecarboxylic acid (ACI)

- NSC 39119

- NSC-39119

- EU-0000300

- HMS1675M08

- STK199422

- SR-01000390791-1

- BA-0937

- DTXSID4059093

- CS-W019497

- 2-aminobenzo[d]thiazole-6-carboxylicacid

- 6-benzothiazolecarboxylic acid, 2-amino-;2-amino-1,3-benzothiazole-6-carboxylic acid;

- VU0052197-2

- BCP26735

- AG-205/01887016

- NS00039690

- DB-346648

- AKOS000112076

- EINECS 202-283-8

- AC-22974

- F3267-0001

- SR-01000390791

- 2-amino benzothiazole-6-carboxylic acid

- DB-011967

- SY017790

- SCHEMBL211024

- BBL008024

- 2-aminobenzothiazole-6-carboxylicacid

- CHEMBL394974

- MFCD00054180

- 93-85-6

- BDBM50371222

- ALBB-005234

- J-508024

- EN300-35251

- 2-amino-1,3-benzothiazole-6-carboxylic acid

-

- MDL: MFCD00054180

- Inchi: 1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)

- InChI-Schlüssel: ZEAKWWWXCZMODH-UHFFFAOYSA-N

- Lächelt: O=C(C1C=C2C(N=C(N)S2)=CC=1)O

Berechnete Eigenschaften

- Genaue Masse: 194.014999g/mol

- Oberflächenladung: 0

- XLogP3: 1.8

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Anzahl drehbarer Bindungen: 1

- Monoisotopenmasse: 194.014999g/mol

- Monoisotopenmasse: 194.014999g/mol

- Topologische Polaroberfläche: 104Ų

- Schwere Atomanzahl: 13

- Komplexität: 224

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Oberflächenladung: 0

- Tautomerzahl: 4

Experimentelle Eigenschaften

- Dichte: 1.604

- Schmelzpunkt: 265 ºC (dec.)

- Siedepunkt: 466.6°C at 760 mmHg

- Flammpunkt: 236℃

- PSA: 104.45000

- LogP: 2.15790

2-amino-1,3-benzothiazole-6-carboxylic acid Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: 26-37

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:IRRITANT

- TSCA:Yes

- Lagerzustand:Keep in dark place,Sealed in dry,2-8°C

2-amino-1,3-benzothiazole-6-carboxylic acid Zolldaten

- HS-CODE:2934999090

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-amino-1,3-benzothiazole-6-carboxylic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066181-100g |

2-Aminobenzo[d]thiazole-6-carboxylic acid |

93-85-6 | 98% | 100g |

¥2112.00 | 2024-04-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027026-5g |

2-amino-1,3-benzothiazole-6-carboxylic acid |

93-85-6 | 95% | 5g |

845.0CNY | 2021-07-07 | |

| Cooke Chemical | A1095212-1G |

2-Aminobenzothiazole-6-carboxylic acid |

93-85-6 | 98% | 1g |

RMB 62.40 | 2025-02-20 | |

| Chemenu | CM115848-10g |

2-amino-1,3-benzothiazole-6-carboxylic acid |

93-85-6 | 97% | 10g |

$64 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066181-10g |

2-Aminobenzo[d]thiazole-6-carboxylic acid |

93-85-6 | 98% | 10g |

¥195.00 | 2024-04-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-5g |

2-Aminobenzo[d]thiazole-6-carboxylic acid |

93-85-6 | 97% | 5g |

¥78.0 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-1g |

2-Aminobenzo[d]thiazole-6-carboxylic acid |

93-85-6 | 97% | 1g |

¥19.0 | 2023-09-08 | |

| Apollo Scientific | OR15130-25g |

2-Amino-1,3-benzothiazole-6-carboxylic acid |

93-85-6 | 25g |

£135.00 | 2023-09-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-20g |

2-amino-1,3-benzothiazole-6-carboxylic acid |

93-85-6 | 97% | 20g |

¥662.0 | 2023-09-01 | |

| Enamine | EN003-7268-25g |

2-amino-1,3-benzothiazole-6-carboxylic acid |

93-85-6 | 93% | 25g |

$159.0 | 2023-09-03 |

2-amino-1,3-benzothiazole-6-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 100 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

Referenz

- Synthesis and anti-microbial activity of some new 2-Amino substituted benzothiazole derivatives, Journal of Pharmacy Research, 2009, 2(9), 1383-1384

Herstellungsverfahren 3

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Ammonium hydroxide , Iron chloride (FeCl3) , Ferrous chloride Solvents: Water ; 6 h, 80 °C

Referenz

- Preparation and Characterization of a Novel Magnetic Nano Catalyst for Synthesis and Antibacterial Activities of Novel Furan-2(5H)-Ones Derivatives, Polycyclic Aromatic Compounds, 2022, 42(7), 4255-4269

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Dimethyl sulfoxide , Water ; 1 h, 70 °C; 70 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

- An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O, Tetrahedron Letters, 2021, 83,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Chloroform ; 1 h, < 10 °C; 30 min, reflux

Referenz

- Synthesis, characterization and analgesic activity of some novel substituted 2-amino benzothiazole derivatives, World Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(5), 1815-1821

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux

1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux

Referenz

- Synthesis, characterization and pharmacological studies of biologically active benzothiazole derivatives, World Journal of Pharmaceutical Research, 2014, 3, 1165-1173

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 4 h, rt

Referenz

- Phenylimidazole derivatives as new inhibitors of bacterial enoyl-ACP reductase FabK, Bioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4982-4986

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Acetic acid ; 50 min, rt

1.2 Reagents: Bromine ; 0 °C; 24 h, rt

1.3 Solvents: Water ; 1.5 h, 70 - 80 °C

1.4 Reagents: Ammonia Solvents: Water ; pH 6

1.2 Reagents: Bromine ; 0 °C; 24 h, rt

1.3 Solvents: Water ; 1.5 h, 70 - 80 °C

1.4 Reagents: Ammonia Solvents: Water ; pH 6

Referenz

- Development highly water-soluble fluorescent dyes with preferred binding activities to biomolecules and spectrophotometric properties, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Iodate(1-), dichloro-, sodium Solvents: Dimethyl sulfoxide , Water ; 5 min, rt; rt → 70 °C; 10 h, 70 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- A novel system for the synthesis of 2-aminobenzothiazoles using sodium dichloroiodate, Synlett, 2012, 23(15), 2219-2222

Herstellungsverfahren 11

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Solvents: Acetic acid ; 10 - 20 min, cooled

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11

Referenz

- Chrysin-benzothiazole conjugates as antioxidant and anticancer agents, Bioorganic & Medicinal Chemistry Letters, 2015, 25(23), 5561-5565

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C

Referenz

- Preparation of novel piperazine derivatives as dopamine D3 receptor ligands, United States, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Bromine ; 3 h, 0 - 10 °C

Referenz

- Design and synthesis of Quinazolinone, Benzothiazole derivatives bearing guanidinopropanoic acid moiety and their Schiff bases as cytotoxic and antimicrobial agents, Arabian Journal of Chemistry, 2016, 9,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 30 min, < 10 °C

1.2 Solvents: Water

1.2 Solvents: Water

Referenz

- Synthesis, characterization and evaluation for antifungal activity of substituted (diaryl)imidazo[2,1-b]benzothiazoles, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 39-46

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Bromine Solvents: Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

Referenz

- Synthesis and preliminary in-vitro cytotoxic activity of novel substituted diaryl-imidazo [2,1,b]-benzothiazole derivatives, Letters in Drug Design & Discovery, 2011, 8(8), 717-724

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 24 h, rt

Referenz

- Preparation of N-(2-amino and 2-hydroxy)phenyl carboxamides as inhibitors of histone deacetylase, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Acetic acid ; 30 min, 5 - 10 °C; 10 °C → rt; 30 min, rt; rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt

Referenz

- Salts of 6-carboxy-3-methylbenzothiazolone hydrazone hydrate in colorimetric determination of hydrogen peroxide, United States, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

Referenz

- Synthesis and screening of some new 2-amino substituted-benzothiazole derivatives for antifungal activity, Drug Invention Today, 2009, 1(1), 32-34

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C

Referenz

- Preparation of piperazine derivatives as dopamine d3 receptor ligands, World Intellectual Property Organization, , ,

2-amino-1,3-benzothiazole-6-carboxylic acid Raw materials

- sunbrella

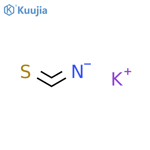

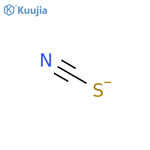

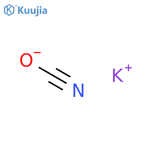

- Potassium thiocyanate

- Thiocyanate

- 4-Amino-3-thiocyanatobenzonitrile

- 4-Thioureidobenzoic acid

- Potassium cyanate

- Ammonium thiocyanate

- 2-amino-1,3-benzothiazole-6-carboxylic acid

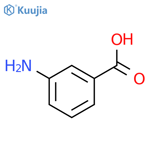

- 3-Aminobenzoic acid

- Methyl 2-amino-1,3-benzothiazole-6-carboxylate

2-amino-1,3-benzothiazole-6-carboxylic acid Preparation Products

2-amino-1,3-benzothiazole-6-carboxylic acid Verwandte Literatur

-

Shyamal Das,Debasish Saha,Chanchal Bhaumik,Supriya Dutta,Sujoy Baitalik Dalton Trans. 2010 39 4162

-

Fiorenzo Zordan,Guillermo Mínguez Espallargas,Lee Brammer CrystEngComm 2006 8 425

-

Mingtai Sun,Tieqi Xu,Wei Gao,Yang Liu,Qiaolin Wu,Ying Mu,Ling Ye Dalton Trans. 2011 40 10184

-

Kristin Kowolik,Maheswaran Shanmugam,Thomas W. Myers,Chelsea D. Cates,Louise A. Berben Dalton Trans. 2012 41 7969

-

Gunter Heymann,Elisabeth Selb,Michaela Kogler,Thomas G?tsch,Eva-Maria K?ck,Simon Penner,Martina Tribus,Oliver Janka Dalton Trans. 2017 46 12663

93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid) Verwandte Produkte

- 348-40-3(6-fluorobenzo[d]thiazol-2-amine)

- 2536-91-6(6-methyl-1,3-benzothiazol-2-amine)

- 1477-42-5(4-methyl-1,3-benzothiazol-2-amine)

- 136-95-8(Benzo[d]thiazol-2-amine)

- 777-12-8(6-(Trifluoromethyl)benzo[d]thiazol-2-amine)

- 101084-95-1(2-Amino-1,3-benzothiazole-5-carboxylic Acid)

- 50850-93-6(Ethyl 2-amino-1,3-benzothiazole-6-carboxylate)

- 615-21-4(1,3-benzothiazol-2-ylhydrazine)

- 95-26-1(2,5-Dimethylbenzothiazole)

- 93-85-6(2-amino-1,3-benzothiazole-6-carboxylic acid)

Empfohlene Lieferanten

atkchemica

(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid

Reinheit:99%

Menge:100g

Preis ($):266.0